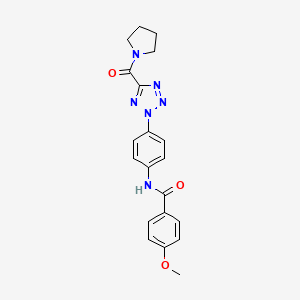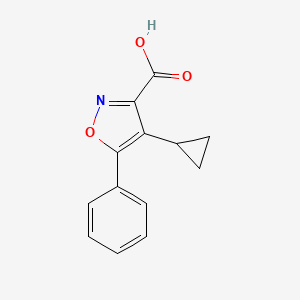
4-Cyclopropyl-5-phenylisoxazole-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Applications De Recherche Scientifique
Synthesis and Reactivity
4-Cyclopropyl-5-phenylisoxazole-3-carboxylic acid is involved in the synthesis of various heterocyclic compounds, which are essential in the total synthesis of natural products, drugs, herbicides, and agrochemicals. The versatility and selectivity of this compound in chemical reactions make it a valuable intermediate for preparing pharmacologically active isoxazoles (Vitale & Scilimati, 2013).
Biological Activities
5-Phenylisoxazole-3-carboxylic acid derivatives, closely related to 4-Cyclopropyl-5-phenylisoxazole-3-carboxylic acid, have been synthesized and analyzed for their xanthine oxidase inhibitory activity. These derivatives demonstrate potency in the micromolar/submicromolar range, indicating potential therapeutic applications (Wang et al., 2010).
Chemical Properties and Reactivity
Research on the chemical properties and reactivity of isoxazoles, including derivatives of 4-Cyclopropyl-5-phenylisoxazole-3-carboxylic acid, has been a subject of study. These studies provide insights into the tautomeric nature and basicity of such compounds, which are critical for understanding their behavior in chemical reactions and potential applications (Boulton & Katritzky, 1961).
Synthesis of Novel Compounds
4-Cyclopropyl-5-phenylisoxazole-3-carboxylic acid is also used in the synthesis of novel compounds with potential insecticidal activities. This demonstrates the compound's utility in developing new chemical entities with specific biological properties (Shi et al., 2000).
Orientations Futures
In the field of drug discovery, isoxazoles are a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the future directions for 4-Cyclopropyl-5-phenylisoxazole-3-carboxylic acid could involve exploring new synthetic strategies and potential applications in drug discovery.
Propriétés
IUPAC Name |
4-cyclopropyl-5-phenyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-10(8-6-7-8)12(17-14-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPZWPFFWJVZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(ON=C2C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-5-phenylisoxazole-3-carboxylic acid | |
Synthesis routes and methods
Procedure details






Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

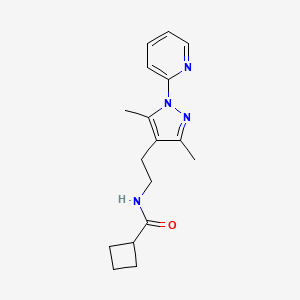
![Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2960628.png)
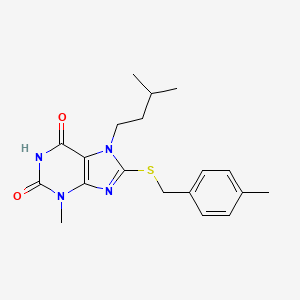
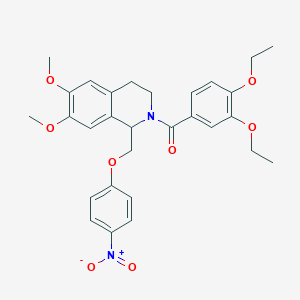

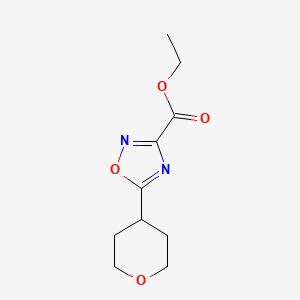
![1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2960639.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2960641.png)
![7-Fluoro-3-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2960642.png)
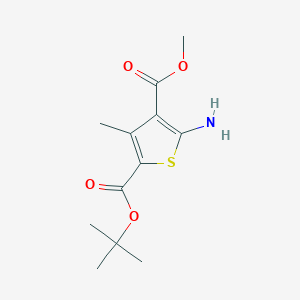
![3,5-dimethoxy-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2960646.png)
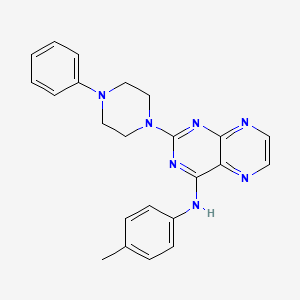
![(E)-4-(Dimethylamino)-N-[(2-methyl-3-phenylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2960649.png)
